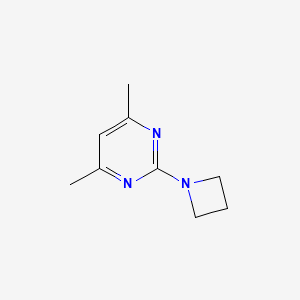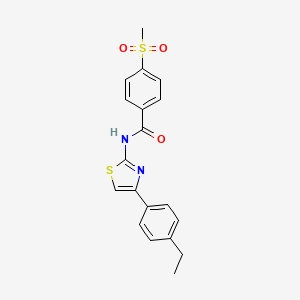
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide, also known as DCMO-AM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of azetidine carboxamides and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the brain. Specifically, N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has been shown to activate the CB1 cannabinoid receptor, which is involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has also been shown to decrease levels of the stress hormone cortisol, which is associated with anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted activation of this receptor. However, one limitation is that N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly in combination with other therapies. Another area of interest is its potential as a treatment for anxiety and depression, particularly in individuals who do not respond well to traditional treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide and its potential effects on other physiological systems in the body.
Synthesemethoden
The synthesis of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide involves a multi-step process that utilizes various chemical reagents and techniques. The initial step involves the preparation of 3,4-dichlorophenylacetonitrile, which is then reacted with 3-hydroxytetrahydrofuran to form 3-(oxolan-3-ylmethoxy)phenylacetonitrile. The final step involves the conversion of this intermediate compound to N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide using azetidine-1-carboxylic acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and addiction. Studies have shown that N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has anxiolytic and antidepressant effects, and may also have potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-13-2-1-11(5-14(13)17)18-15(20)19-6-12(7-19)22-9-10-3-4-21-8-10/h1-2,5,10,12H,3-4,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRSJNZTYRRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)





![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)


